molecular formula C15H12Cl2N2O B5762527 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide

3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide

Cat. No. B5762527
M. Wt: 307.2 g/mol
InChI Key: VWRCJILLXRTJKR-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide is not fully understood. However, studies have suggested that 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide a valuable tool for cancer research. However, one of the limitations of using 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide in lab experiments is its potential toxicity. 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to be toxic to some cell lines, and caution should be taken when handling this compound.

Future Directions

There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide. One area of research is the development of new drugs based on 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide for the treatment of cancer. Another area of research is the investigation of the potential applications of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide in other fields, such as neuroscience and immunology. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide and its potential side effects.

Synthesis Methods

The synthesis of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide involves the reaction between 2,4-dichlorophenyl isocyanate and 4-pyridinemethanol in the presence of a base catalyst. The resulting compound is then treated with acryloyl chloride to form 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide is in the field of cancer research. Studies have shown that 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has anticancer properties and can inhibit the growth of cancer cells. 3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been used in the development of new drugs for the treatment of cancer.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O/c16-13-3-1-12(14(17)9-13)2-4-15(20)19-10-11-5-7-18-8-6-11/h1-9H,10H2,(H,19,20)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRCJILLXRTJKR-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide

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